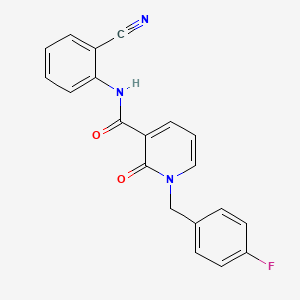

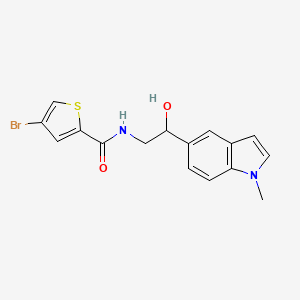

N-(2-cyanophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticancer Activity

N-(2-cyanophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and its derivatives have been explored for their potential anticancer properties. For example, a study by (Jayarajan et al., 2019) investigated the synthesis of similar compounds and their binding interactions with the colchicine binding site of tubulin. These interactions might contribute to the inhibition of tubulin polymerization, which is a promising mechanism for anticancer activity.

Synthesis and Molecular Properties

Research has focused on the synthesis and characterization of compounds structurally related to this compound. For instance, (Hsiao et al., 2000) discussed the synthesis of polyamides using similar chemical structures, focusing on their solubility, thermal stability, and film-forming properties.

Novel Synthetic Approaches

Innovative synthetic methods for similar compounds have been explored, as in the study by (Ershov et al., 2015). They reported the non-catalytic conversion of related compounds, leading to the formation of fluorescent dihydropyridine derivatives. This approach highlights the versatility in synthesizing these types of compounds and their potential applications in fluorescence-based technologies.

Potential in Drug Development

Compounds structurally related to this compound have been investigated for their potential in drug development. As described by (Pace et al., 2007), derivatives of dihydropyridine showed promising inhibitory effects on HIV-integrase, suggesting their potential use in HIV treatment.

Pharmaceutical Chemistry

The pharmaceutical chemistry of similar compounds has been a focus area, as illustrated in research by (Rhee et al., 1995) where derivatives were synthesized and evaluated as pH-sensitive probes, demonstrating the compound's potential in bioanalytical applications.

Material Science Applications

In the field of material science, research like that by (Liaw et al., 2001) has focused on the synthesis of new polyamides using structurally similar compounds, highlighting their thermal stability and mechanical properties for potential applications in advanced materials.

Properties

IUPAC Name |

N-(2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O2/c21-16-9-7-14(8-10-16)13-24-11-3-5-17(20(24)26)19(25)23-18-6-2-1-4-15(18)12-22/h1-11H,13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOVNNISIILGFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B2956616.png)

![6-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2956617.png)

![7-(Cyclopropylsulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2956620.png)

![3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide](/img/structure/B2956623.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2956627.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2956637.png)